2-hydroxy-5-(trifluoromethyl)benzoic Acid

概述

描述

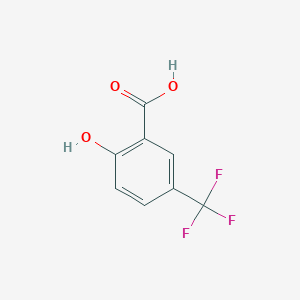

2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 2-Carboxy-4-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C8H5F3O3. It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is used in various scientific research fields due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(trifluoromethyl)benzoic acid typically involves the trifluoromethylation of salicylic acid derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for efficient large-scale synthesis with high selectivity and minimal by-products .

化学反应分析

Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced benzoic acid derivatives.

Substitution: Substituted benzoic acids with various functional groups.

科学研究应用

2-Hydroxy-5-(trifluoromethyl)benzoic acid is utilized in multiple research domains:

Chemistry: As a reagent in organic synthesis and as a catalyst in biochemical reactions.

Biology: For studying protein structure and function.

Medicine: In the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-hydroxy-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and protein function, leading to various biological effects .

相似化合物的比较

- 2-Hydroxy-4-(trifluoromethyl)benzoic acid

- 3-Carboxy-4-hydroxybenzotrifluoride

- 5-(Trifluoromethyl)salicylic acid

Comparison: 2-Hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it valuable for specific applications in research and industry .

生物活性

2-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS No. 79427-88-6), also known as 2-Carboxy-4-(trifluoromethyl)phenol, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, analgesic, and antimicrobial effects. The structural features of the compound, particularly the hydroxyl and trifluoromethyl groups, play a significant role in its interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 206.12 g/mol. The compound's structure consists of a benzoic acid core with a hydroxyl group and a trifluoromethyl group positioned ortho to each other, which is critical for its biological activity.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study demonstrated that similar compounds with trifluoromethyl substitutions showed marked inhibition of COX-1 and COX-2 activities, suggesting that this compound may function similarly .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Compounds structurally related to this compound have shown varying degrees of activity against different microbial strains. For instance, salicylanilide derivatives containing the trifluoromethyl group demonstrated significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that this compound may possess comparable efficacy .

Comparative Activity Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl and trifluoromethyl groups | Notable anti-inflammatory and antimicrobial activities |

| Salicylic Acid | Hydroxyl group on a benzene ring | Commonly used for pain relief; anti-inflammatory properties |

| 4-Trifluoromethylbenzoic Acid | Trifluoromethyl group at para position | Exhibits different reactivity patterns than ortho-substituted analogs |

| 3-Hydroxy-4-trifluoromethylbenzoic Acid | Hydroxyl group at meta position | Potentially different biological activities due to positional effects |

Case Studies and Research Findings

- Anti-inflammatory Activity : In a study focusing on the anti-inflammatory effects of various benzoic acid derivatives, this compound was highlighted for its ability to reduce prostaglandin E2 levels in inflammatory models, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : A comparative analysis of salicylanilide derivatives revealed that those containing the trifluoromethyl group exhibited MICs (Minimum Inhibitory Concentrations) comparable to standard drugs against multi-drug resistant strains of Mycobacterium tuberculosis. This suggests that compounds like this compound may be effective alternatives in treating resistant infections .

- Pharmacokinetics : Pharmacokinetic studies have shown that the absorption and metabolism of related compounds can vary significantly based on structural modifications. The stereoselective differences in metabolism observed in related compounds indicate that further studies on this compound could provide insights into optimizing its pharmacological profile .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-5-(trifluoromethyl)benzoic acid and its derivatives?

The compound can be synthesized via condensation reactions, such as the formation of Schiff bases. For example, derivatives like (E)-2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid are synthesized by reacting 5-formyl salicylic acid with sulfadiazine under reflux in ethanol, followed by crystallization . Key steps include optimizing reaction time, temperature, and stoichiometry. Characterization via FT-IR and NMR ensures structural confirmation.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are suitable?

Purification methods include recrystallization using ethanol or methanol and chromatographic techniques like thin-layer chromatography (TLC) for preliminary analysis . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for rigorous quality control . Mass spectrometry (MS) and elemental analysis further validate molecular integrity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally similar fluorinated benzoic acids highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Mandatory precautions include using nitrile gloves, fume hoods, and protective eyewear. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT studies using functionals like B3LYP (which integrates exact exchange and gradient corrections) predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals. Software such as Gaussian or ORCA can compute thermodynamic properties (e.g., atomization energies) with <3 kcal/mol deviations from experimental data . Multiwfn aids in visualizing electron localization functions (ELF) and bond critical points .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, enol-imine ↔ keto-amine tautomerism in Schiff bases can be analyzed via temperature-dependent NMR or computational simulations of vibrational modes . Hybrid experimental-computational workflows, such as comparing DFT-simulated spectra with empirical data, are effective.

Q. How can reaction conditions for synthesizing derivatives be optimized using design of experiments (DOE)?

DOE approaches like response surface methodology (RSM) can model variables (e.g., catalyst loading, solvent polarity). For instance, a central composite design might reveal that acetic acid as a solvent maximizes yield in Schiff base formation . Real-time monitoring via in-situ FT-IR or Raman spectroscopy enhances process control.

Q. Which computational tools are most effective for studying molecular docking interactions involving this compound?

AutoDock Vina is widely used for docking studies due to its speed and accuracy. For example, docking derivatives into protein active sites (e.g., cyclooxygenase-2) evaluates binding affinities and hydrogen-bonding interactions. Parameters include a search space of 20–25 ų and exhaustiveness settings ≥8 .

Q. How can Multiwfn analyze the electron density and electrostatic potential of this compound?

Multiwfn calculates molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic regions (e.g., the -OH and -CF₃ groups). Topological analysis of electron density (AIM theory) quantifies bond critical points, revealing intramolecular interactions like O-H⋯O hydrogen bonding .

属性

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDOJQUHDQGQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455806 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79427-88-6 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。